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Compound of Interest

Compound Name: (R)-7-Methylchroman-4-amine

Cat. No.: B15237629 Get Quote

A comprehensive comparison of the biological activities of various chroman and coumarin

derivatives reveals a broad spectrum of therapeutic potential, though specific data on (R)-7-
Methylchroman-4-amine derivatives remains elusive in the current scientific literature. This

guide synthesizes available data on related compounds, offering insights into their in vitro and

in vivo efficacy across different biological targets. While a direct comparison involving (R)-7-
Methylchroman-4-amine is not possible due to a lack of published studies, the examination of

structurally similar molecules provides a valuable framework for understanding the potential of

this chemical class.

In Vitro Efficacy of Chroman and Coumarin
Derivatives
The in vitro activities of various substituted chroman and coumarin derivatives have been

extensively studied, demonstrating their potential as inhibitors of enzymes, and as antimicrobial

and cytotoxic agents.

Enzyme Inhibition
A study on substituted chroman-4-one and chromone derivatives identified them as selective

inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative diseases.[1][2] The

most potent compounds in this series exhibited inhibitory concentrations in the low micromolar

range.[1][2] Structure-activity relationship (SAR) studies revealed that electron-withdrawing
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substituents at the 6- and 8-positions of the chroman-4-one scaffold were favorable for activity.

[1][2]

In another study, amino-7,8-dihydro-4H-chromenone derivatives were evaluated as potential

inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant

to Alzheimer's disease management.[3] One derivative, 4k, showed significant potency against

BChE with an IC50 value of 0.65 ± 0.13 µM.[3]

Table 1: In Vitro Enzyme Inhibition by Chroman Derivatives

Compound
Class

Target Enzyme
Key
Derivative(s)

IC50/Ki Value Reference

Substituted

Chroman-4-ones
SIRT2

6,8-dibromo-2-

pentylchroman-

4-one

1.5 µM (IC50) [2]

Amino-7,8-

dihydro-4H-

chromenones

BChE 4k

0.65 ± 0.13 µM

(IC50), 0.55 µM

(Ki)

[3]

Antimicrobial and Cytotoxic Activity
Derivatives of 7-hydroxy-4-methylcoumarin have demonstrated notable antimicrobial and

cytotoxic effects. In one study, new Schiff bases derived from this scaffold showed moderate to

high antibacterial activity against both Gram-positive and Gram-negative bacteria.[4] Another

report highlighted the antifungal potential of fluorinated 7-hydroxycoumarin derivatives, with

some compounds showing promising activity against various fungal strains.[5]

Furthermore, novel 7-hydroxy-4-phenylchromen-2-one-linked triazole moieties were

synthesized and evaluated for their cytotoxic potential against a panel of human cancer cell

lines.[6] One of the most active compounds displayed an IC50 of 2.63 ± 0.17 µM against AGS

cells.[6]
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Detailed methodologies are crucial for the reproducibility and validation of scientific findings.

Below are summaries of the experimental protocols used in the cited studies.

Enzyme Inhibition Assays
SIRT2 Inhibition Assay: The inhibitory activity against SIRT2 was determined using an in

vitro assay where the deacetylation of a fluorescently labeled peptide substrate by the

enzyme was measured. The fluorescence intensity, which is proportional to the enzyme

activity, was monitored in the presence and absence of the test compounds to calculate the

percentage of inhibition.[1][2]

Cholinesterase Inhibition Assay: The inhibitory activity of the compounds against AChE and

BChE was determined using a spectrophotometric method based on the Ellman's reaction.

The rate of the enzymatic hydrolysis of acetylthiocholine or butyrylthiocholine was measured

by monitoring the formation of the yellow 5-thio-2-nitrobenzoate anion at a specific

wavelength.[3]

Antimicrobial and Cytotoxicity Assays
Antibacterial Activity Assay: The antibacterial activity was evaluated by determining the

minimum inhibitory concentration (MIC) using a serial dilution method. The compounds were

tested against various strains of Gram-positive and Gram-negative bacteria.[4]

Antifungal Activity Assay: The in vitro antifungal activity was assessed against a panel of

fungal strains. The percentage of inhibition of fungal growth was determined by comparing

the growth in the presence of the test compounds with that of a control.[5]

Cytotoxicity Assay (MTT Assay): The cytotoxic potential of the compounds was evaluated

using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This

colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases to form

a purple formazan product, which is proportional to the number of viable cells.[6]

Signaling Pathways and Experimental Workflows
To visualize the processes described, the following diagrams illustrate a general experimental

workflow for evaluating enzyme inhibitors and a simplified representation of a cell cycle arrest

mechanism.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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